6-(difluoromethyl)pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)3-1-4(10)9-2-8-3/h1-2,5H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXWFHCGXRAVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600907 | |
| Record name | 6-(Difluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126538-89-4 | |
| Record name | 6-(Difluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Difluoromethyl Pyrimidin 4 3h One
Catalytic and Stoichiometric Approaches to Pyrimidinone Core Synthesis
The construction of the pyrimidinone core is a foundational step in the synthesis of 6-(difluoromethyl)pyrimidin-4(3H)-one. Both catalytic and stoichiometric methods are employed, often utilizing multicomponent reactions for efficiency.
A primary and versatile method for pyrimidinone synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. While the classic Biginelli reaction often uses stoichiometric amounts of strong acids like hydrochloric acid, numerous catalytic versions have been developed to improve yields, reduce reaction times, and simplify purification. researchgate.net Lewis acids such as zinc chloride (ZnCl₂) and various metal catalysts are effective in promoting this transformation. organic-chemistry.org For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various 4,5-disubstituted pyrimidine (B1678525) derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org
Copper-catalyzed reactions have also emerged as a powerful tool for pyrimidine synthesis. A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org Another copper-catalyzed approach involves the cyclization of ketones with nitriles under basic conditions, offering a facile and economical synthesis of diversely functionalized pyrimidines. organic-chemistry.org
Iridium-catalyzed multicomponent synthesis represents another advanced catalytic approach, where amidines and up to three different alcohols can be converted into pyrimidines through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Stoichiometric approaches often involve the stepwise condensation of pre-functionalized precursors. For example, the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogs is a common method for preparing pyrimidinone and dihydropyrimidinone derivatives. nih.gov
The following table summarizes various catalytic systems used in the synthesis of pyrimidine cores, which can be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Reaction Type | Key Features |
| ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | Three-component coupling | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
| Cu-catalyst / 4-HO-TEMPO | Amidines, Saturated ketones | [3 + 3] Annulation | Cascade reaction involving oxidative dehydrogenation. organic-chemistry.org |
| Copper catalyst | Ketones, Nitriles | Cyclization | Facile and economical under basic conditions. organic-chemistry.org |
| Iridium catalyst | Amidines, Alcohols | Multicomponent synthesis | Sequence of condensation and dehydrogenation. organic-chemistry.org |
Regioselective Installation of the Difluoromethyl Group at the C-6 Position
The introduction of the difluoromethyl group (CHF₂) at the C-6 position of the pyrimidinone ring is a critical step that imparts unique electronic properties to the molecule. This can be achieved either by starting with a difluoromethyl-containing building block or by direct difluoromethylation of a pre-formed pyrimidinone ring.
One common strategy involves the use of β-ketoesters already bearing a difluoromethyl group. For instance, the cyclocondensation of ethyl 4,4-difluoroacetoacetate with urea or an appropriate amidine would directly yield the this compound core. This approach offers excellent regioselectivity as the position of the difluoromethyl group is predetermined by the starting material. The synthesis of related fluorinated pyrimidines has been achieved using similar strategies, such as the reaction of isothiourea salts with α-fluoro-β-ketoester enolates. mdpi.comnih.gov
Direct C-H difluoromethylation of a pre-existing pyrimidinone ring is a more atom-economical approach. While challenging, methods for the direct C-H difluoromethylation of heterocycles have been developed. nih.gov These often involve radical-based processes. For example, the direct C-H difluoromethylation of pyridines, a related nitrogen-containing heterocycle, has been achieved using radical processes involving oxazino pyridine (B92270) intermediates, allowing for regioselective introduction of the CHF₂ group. nih.govresearchgate.netresearchgate.net Such methods could potentially be adapted for the C-6 position of pyrimidin-4(3H)-one, which is susceptible to nucleophilic attack and potentially radical addition due to the electronic nature of the ring system.
The following table outlines potential strategies for the regioselective installation of the difluoromethyl group.
| Strategy | Key Reagents/Intermediates | Description |
| Cyclocondensation with a difluoromethylated precursor | Ethyl 4,4-difluoroacetoacetate, Urea/Amidine | Builds the pyrimidinone ring with the CHF₂ group already in place. |
| Direct C-H Difluoromethylation | Pyrimidin-4(3H)-one, Difluoromethyl radical source | Introduces the CHF₂ group onto the pre-formed pyrimidinone ring. |
Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.
In catalytic syntheses of the pyrimidinone core, the nature of the catalyst can significantly impact the reaction outcome. For example, in the synthesis of related 4,6-diarylpyrimidin-2(1H)-ones, a model reaction was optimized by screening different temperatures under solvent-free conditions, with 90 °C providing an excellent yield in an acceptable time frame. ajgreenchem.com
The choice of solvent can also play a critical role. While some reactions proceed efficiently under solvent-free conditions, others may benefit from the use of specific solvents to improve solubility of reactants and facilitate the reaction. ajgreenchem.com For instance, in the synthesis of trifluoromethylated pyrimidines from bromoenones and amidines, mild reaction conditions and high selectivity were achieved, highlighting the importance of a well-chosen reaction environment. nih.gov
The following table presents a hypothetical optimization study for the synthesis of this compound via a cyclocondensation reaction, illustrating the effect of varying reaction parameters.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (stoichiometric) | Ethanol | Reflux | 12 | 45 |
| 2 | ZnCl₂ (10 mol%) | Acetonitrile | 80 | 8 | 65 |
| 3 | Cu(OAc)₂ (5 mol%) | DMF | 100 | 6 | 78 |
| 4 | Cu(OAc)₂ (5 mol%) | Toluene | 100 | 6 | 72 |
| 5 | Iridium catalyst (2 mol%) | Dioxane | 120 | 12 | 85 |
Exploration of Novel Cyclization and Annulation Strategies
Beyond traditional methods like the Biginelli reaction, novel cyclization and annulation strategies offer alternative pathways to the pyrimidinone core of this compound. These methods often provide access to a wider range of substituted pyrimidinones (B12756618) with improved efficiency and selectivity.
One such strategy involves the annulation of pyrimidines to other heterocyclic rings, which can then be further modified. For instance, a convenient one-pot multistep cascade reaction of 1H-tetrazoles with aliphatic amines has been developed for the annulation of pyrimidines to thiophenes or furans. nih.gov While this example results in a fused ring system, the underlying principles of ring formation can inspire new approaches to constructing the standalone pyrimidinone ring.
Another innovative approach is the use of a deconstruction-reconstruction strategy for pyrimidine diversification. This method involves the ring-opening of a pre-existing pyrimidine to form a vinamidinium salt intermediate, which can then be reacted with various synthons to reconstruct a new pyrimidine ring with different substituents. researchgate.net This strategy could be particularly useful for late-stage functionalization and the creation of libraries of pyrimidinone derivatives.
The following table highlights some novel cyclization and annulation strategies that could be adapted for the synthesis of this compound.
| Strategy | Key Intermediates/Reaction Type | Potential Application |
| Cascade Reaction of 1H-Tetrazoles | Tetrazole ring cleavage and pyrimidinone core annulation | One-pot synthesis of complex pyrimidine derivatives. nih.gov |
| Deconstruction-Reconstruction | Vinamidinium salt intermediate | Diversification of pyrimidine scaffolds. researchgate.net |
| [4 + 2] Annulation | α,β-Unsaturated ketoximes and activated nitriles | Copper-catalyzed synthesis of trisubstituted pyrimidines. organic-chemistry.org |
Sustainable and Green Chemistry Aspects in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact and improve safety. rasayanjournal.co.inresearchgate.net These approaches focus on the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and the development of reusable catalysts.
For the synthesis of this compound, several green chemistry strategies can be employed. The use of solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, can significantly reduce waste and simplify product isolation. ajgreenchem.com Multicomponent reactions, such as the Biginelli reaction, are inherently green as they combine multiple synthetic steps into a single operation, reducing energy consumption and waste generation. rasayanjournal.co.in
The use of greener catalysts is another important aspect. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are preferred over homogeneous catalysts. researchgate.net Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. rasayanjournal.co.in
The development of synthetic routes that utilize fluoroform (CHF₃) as a difluoromethylating agent is a particularly noteworthy green chemistry approach. rsc.org Fluoroform is an inexpensive and non-ozone-depleting byproduct of the chemical industry, making it an attractive alternative to other difluoromethylating agents that may be more expensive or generate more waste. rsc.org
The following table summarizes green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Description | Example |
| Solvent-free reactions | Conducting reactions without a solvent to reduce waste. | One-pot synthesis of 4,6-diarylpyrimidin-2(1H)-ones. ajgreenchem.com |
| Multicomponent reactions | Combining multiple synthetic steps into a single operation. | Catalytic Biginelli reaction for pyrimidinone synthesis. rasayanjournal.co.in |
| Reusable catalysts | Using heterogeneous catalysts that can be easily recovered and reused. | Porous poly-melamine-formaldehyde for the synthesis of triazolopyrimidines. researchgate.net |
| Alternative energy sources | Employing microwave or ultrasound irradiation to accelerate reactions. | Microwave-assisted synthesis of pyrimidine derivatives. rasayanjournal.co.in |
| Use of greener reagents | Utilizing environmentally benign reagents like fluoroform. | Continuous flow difluoromethylation using fluoroform. rsc.org |
Design and Synthesis of Derivatives of 6 Difluoromethyl Pyrimidin 4 3h One
Systematic Modification Strategies for the Pyrimidinone Ring
Modification of the pyrimidinone ring is a key strategy for exploring the structure-activity relationships (SAR) of compounds containing the 6-(difluoromethyl)pyrimidin-4(3H)-one core. Functionalization can be targeted at several positions, most notably the N-3, C-2, and C-5 atoms.
Functionalization at the N-3 Position
The nitrogen atom at the 3-position of the pyrimidinone ring is a common site for derivatization, typically through alkylation or arylation reactions. These modifications can influence the molecule's solubility, cell permeability, and interaction with biological targets.
N-alkylation of pyrimidinones (B12756618) can be achieved using various alkylating agents in the presence of a base. For instance, the alkylation of related pyrazolo[3,4-d]pyrimidin-4-ones has been shown to occur selectively at the pyrimidine (B1678525) nitrogen, highlighting the reactivity of this position. researchgate.net Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and chloroacetamides. The choice of solvent and base is critical for controlling the regioselectivity and yield of the reaction.
| Reagent | Conditions | Product Type | Reference |
| 2-Chloroacetamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-3-acetamide derivative | la-press.org |
| Diethyl 2-bromomalonate | Base (e.g., NaH), Solvent (e.g., THF) | N-3-malonate derivative | la-press.org |
| Alkyl Halides (RX) | Base (e.g., NaHCO₃), Solvent (e.g., DMF) | N-3-alkyl derivative | researchgate.net |
This table presents generalized conditions for N-alkylation based on related pyrimidinone systems.
Derivatization at the C-2 Position
The C-2 position of the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution, making it a prime target for introducing diverse functional groups. stackexchange.comwikipedia.org Precursors such as 2-chloro or 2-methylthio-6-(difluoromethyl)pyrimidin-4(3H)-one are versatile intermediates for this purpose.
These intermediates can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to yield 2-substituted derivatives. For example, reaction with various primary or secondary amines can introduce a diverse array of amino substituents, which can be pivotal for establishing key interactions with biological targets. Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form C-C bonds, introducing aryl or alkyl groups at the C-2 position.
| Reaction Type | Reagents | Product | Reference |
| Nucleophilic Substitution | R-NH₂ (Amine) | 2-Amino derivative | scispace.com |
| Nucleophilic Substitution | R-SH (Thiol) | 2-Thioether derivative | scispace.com |
| Suzuki Coupling | Ar-B(OH)₂ (Arylboronic acid), Pd catalyst | 2-Aryl derivative | chinesechemsoc.org |
This table summarizes common derivatization reactions at the C-2 position of the pyrimidine ring.
Substituent Variations at the C-5 Position
Unlike the other positions, the C-5 position of the pyrimidinone ring is more electron-rich and is susceptible to electrophilic substitution. wikipedia.org Halogenation is a common and highly useful modification at this position, as the resulting 5-halo derivatives serve as versatile handles for further functionalization through cross-coupling reactions.
Direct bromination or chlorination of the pyrimidinone core can be achieved using various halogenating agents. N-halosuccinimides (NCS, NBS) are frequently used, often in polar aprotic solvents or ionic liquids. nih.govelsevierpure.com Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can provide high yields of 5-bromo derivatives under mild conditions. nih.govresearchgate.net The introduction of a halogen at the C-5 position opens up possibilities for introducing cyano, vinyl, or aryl groups via palladium-catalyzed reactions, thereby enabling extensive diversification of the core structure. mostwiedzy.pl
| Reagent | Solvent | Product | Reference |
| N-Bromosuccinimide (NBS) | DMF or Ionic Liquid | 5-Bromo derivative | nih.govelsevierpure.com |
| N-Chlorosuccinimide (NCS) | DMF or Ionic Liquid | 5-Chloro derivative | elsevierpure.commostwiedzy.pl |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂, CH₃CN, or DMF | 5-Bromo derivative | nih.govresearchgate.net |
This table outlines common methods for the halogenation of the C-5 position on the pyrimidine ring.
Construction of Fused and Sprio-Derivatives Incorporating the this compound Moiety
To explore more complex chemical space and introduce conformational rigidity, the this compound core can be incorporated into fused or spirocyclic systems.
Fused Derivatives: The synthesis of fused pyrimidines often involves the cyclocondensation of a suitably functionalized pyrimidine precursor. For example, pyrido[2,3-d]pyrimidines can be synthesized by reacting 4-aminopyrimidine (B60600) derivatives with α,β-unsaturated ketones. nih.govnih.gov The reaction typically proceeds through an initial conjugate addition followed by intramolecular cyclization and subsequent oxidation to form the aromatic fused system. nih.gov Similarly, thiazolo[3,2-a]pyrimidines can be prepared via multicomponent reactions involving thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.com These strategies can be adapted to start from a this compound precursor bearing the necessary functional groups for annulation.
Spiro-Derivatives: Spirocyclic pyrimidinones are of significant interest due to their unique three-dimensional structures. rsc.org Their synthesis can be achieved through multicomponent reactions. An efficient method for preparing spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones involves the condensation of a 4-aminopyrazole-5-carboxamide with various ketones, catalyzed by indium(III) chloride. nih.gov Another approach is the use of solvent-free, ball-milling conditions to combine an aldehyde, an amine, and barbituric acid, which offers an environmentally friendly route to spiro pyrimidine derivatives. jsynthchem.comjsynthchem.com These methods provide a framework for designing synthetic routes to spiro compounds that incorporate the this compound moiety.
Bioisosteric Replacements and Their Synthetic Accessibility
Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. nih.gov For the this compound scaffold, bioisosteric replacement can be applied to the pyrimidinone core itself or to its substituents.
The pyrimidinone ring can be replaced by other heterocyclic systems that mimic its size, shape, and hydrogen bonding capabilities. For example, bicyclic mesoionic pyrido[1,2-a]pyrimidinones have been explored as bioisosteres. nih.gov In a different context, five-membered heterocycles like 1,2,4-triazoles have been successfully used as bioisosteres for amide groups within larger structures containing a pyrimidine-related core, demonstrating the principle of replacing key functional groups to improve properties like metabolic stability. acs.org The synthetic accessibility of these replacements is a key consideration. Many alternative heterocyclic cores can be synthesized through well-established multicomponent or cycloaddition reactions, allowing for the creation of diverse libraries of bioisosteric analogs. mdpi.com
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |
| Pyrimidinone Ring | Pyrido[1,2-a]pyrimidinone | Modulated biological activity | nih.gov |
| Pyrimidinone Ring | Pyrazole, Thiazole | Reduced hERG inhibition, improved solubility | cambridgemedchemconsulting.com |
| Amide substituent | 1,2,4-Triazole | Improved potency and metabolic stability | acs.org |
This table provides examples of bioisosteric replacements relevant to pyrimidinone-based structures.
Chemoenzymatic and Biocatalytic Approaches to Derivative Synthesis
The application of chemoenzymatic and biocatalytic methods in the synthesis of pyrimidine derivatives is an emerging area with the potential to offer greener, more selective, and efficient synthetic routes. While specific biocatalytic methods for derivatizing this compound are not yet widely reported, general principles from related systems can be considered.
One notable example is the use of biocatalysts in the Biginelli reaction, a multicomponent reaction that produces dihydropyrimidinones, which are direct precursors to pyrimidinones. wikipedia.org Yeast has been successfully employed as a biocatalyst for this reaction, demonstrating the feasibility of using whole-cell systems to construct the core pyrimidinone scaffold in high yields. wikipedia.org Furthermore, enzymes involved in the natural pyrimidine biosynthetic pathway, such as aspartate transcarbamylase and dihydroorotic dehydrogenase, represent potential tools for future synthetic applications, although their use in vitro for preparative synthesis is still in the early stages of exploration. nih.gov The development of enzymatic methods for specific functionalization steps, such as selective halogenation or glycosylation, could provide significant advantages over traditional chemical methods.
In Vitro Biological Activity and Mechanistic Investigations of 6 Difluoromethyl Pyrimidin 4 3h One and Its Derivatives
In Vitro Screening and Profiling Against Molecular Targets
The in vitro evaluation of 6-(difluoromethyl)pyrimidin-4(3H)-one and its analogs is a critical step in elucidating their therapeutic potential. This process involves a battery of assays designed to probe their interactions with specific molecular targets, understand their mechanisms of action, and determine their activity spectrum against pathogenic organisms.
Derivatives of the pyrimidine (B1678525) core structure are recognized for their wide range of biological activities, including the inhibition of key enzymes involved in disease pathology. nih.govjuniperpublishers.com Cyclooxygenase (COX) enzymes, in particular, are significant targets for anti-inflammatory drugs. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is often upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs.
Studies on related pyrimidine structures have shown that they can serve as a promising scaffold for potent and selective COX-2 inhibitors. nih.govijper.org For instance, certain 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their COX inhibitory activity. The mechanism often involves the inhibitor binding within the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandins. nih.govrsc.org The binding can occur through various interactions, including hydrogen bonding with key residues like Tyr-385 and Ser-530, and insertion into a hydrophobic side pocket present in COX-2. nih.govnih.gov
The kinetics of inhibition by NSAIDs can be complex, exhibiting different modes such as simple competitive inhibition, time-dependent slow binding, or irreversible inactivation. nih.gov Fluorine-containing compounds have demonstrated selective COX-2 inhibition. frontiersin.org While specific kinetic data for this compound is not extensively detailed in the available literature, the evaluation of its derivatives against COX-1 and COX-2 would be essential. Such studies would determine key kinetic parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), clarifying the potency, selectivity, and mode of action.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|---|
| Derivative A | para-fluorophenyl | 202.96 | 42.19 | 4.81 |
| Indomethacin (Reference) | N/A | 15.21 | 25.16 | 0.60 |
Data is illustrative and based on findings for structurally related thieno[2,3-d]pyrimidine (B153573) derivatives. ijper.org
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (such as a drug candidate) and its receptor. nih.gov These assays measure the binding affinity, a key determinant of a drug's potency. Methodologies vary but often involve competitive binding, where the test compound competes with a labeled ligand (typically radioactive or fluorescent) for binding to the target receptor. labome.commerckmillipore.com The amount of labeled ligand displaced is proportional to the affinity of the test compound.
These assays are crucial for screening compound libraries against G-protein-coupled receptors (GPCRs), ion channels, and other receptor types. frontiersin.org For a novel scaffold like this compound, a broad panel of receptor binding assays would be employed to identify primary molecular targets and assess off-target binding, which is crucial for predicting potential side effects. Key parameters derived from these assays include the dissociation constant (Kd) or the inhibitory constant (Ki), which provide a quantitative measure of binding affinity. While these assays are a standard part of the characterization of new chemical entities, specific receptor binding profiles for this compound derivatives are not widely published.
The pyrimidinone scaffold has been identified as a promising starting point for the development of new antimicrobial agents. researchgate.net Notably, a series of trifluoromethyl pyrimidinone compounds demonstrated potent activity against Mycobacterium tuberculosis in a whole-cell high-throughput screen. nih.govnih.gov Several initial hits from this screen showed a minimum inhibitory concentration (MIC), specifically the concentration required to inhibit 90% of bacterial growth (IC₉₀), of less than 5 μM. nih.govnih.gov
Further investigation into this series revealed good activity against Gram-positive bacteria and yeast, although the compounds were inactive against Gram-negative bacteria. nih.gov One promising molecule from the series exhibited an IC₉₀ of 4.9 μM against M. tuberculosis and showed rapid, concentration-dependent bactericidal activity against replicating bacilli. nih.gov This highlights the potential of pyrimidinones (B12756618) bearing fluorinated methyl groups at the 6-position as a valuable class of antimicrobials. The activity of these compounds is often assessed by determining the MIC against a panel of clinically relevant bacterial and fungal strains.
Table 2: In Vitro Anti-mycobacterial Activity of a Representative Trifluoromethyl Pyrimidinone Derivative
| Organism | Assay Type | MIC (IC₉₀) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Whole-cell growth inhibition | 4.9 μM | nih.gov |
Data is for a promising lead compound from a series of 6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
SAR and QSAR studies are essential for optimizing lead compounds into clinical candidates. nih.govresearchgate.net These investigations systematically explore how chemical modifications to a core structure influence its biological activity, providing a roadmap for rational drug design. researchgate.netjmaterenvironsci.com
Pharmacophore modeling identifies the key structural features of a molecule that are essential for its interaction with a specific biological target. For pyrimidine derivatives, the position and nature of substituents on the pyrimidine ring greatly influence biological activity. nih.govnih.gov
In the case of the anti-tubercular trifluoromethyl pyrimidinone series, detailed SAR studies have elucidated several critical pharmacophoric features. nih.gov The key findings include:
Pyrimidine Core: The pyrimidin-4(3H)-one ring serves as the central scaffold.
C6-Position: A trifluoromethyl group was identified as the preferred substituent at this position for potent activity. Phenyl and benzyl (B1604629) groups were also tolerated, but the trifluoromethyl group was optimal.
C2-Position: A 2-pyridyl group was found to be essential for anti-tubercular activity.
Pyridyl Ring Substitution: Substitution is tolerated at the 5-position of the 2-pyridyl ring but leads to a loss of activity when at the 6-position.
C5-Position: The 5-position of the pyrimidinone ring could accommodate a range of substituents, including branched and straight-chain alkyl and benzyl groups, without loss of activity.
These findings suggest a specific binding orientation within the molecular target where the 2-pyridyl and 6-trifluoromethyl groups make crucial interactions.
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. mdpi.com The difluoromethyl (CHF₂) group, like the trifluoromethyl (CF₃) group, is strongly electron-withdrawing and increases the lipophilicity of a molecule compared to a simple methyl group. nih.gov
The impact of a difluoromethyl group on potency and selectivity can be attributed to several factors:
Enhanced Binding Interactions: The electronegative fluorine atoms can form favorable multipolar interactions with polar residues, such as carbonyl groups, in a protein's active site. nih.gov The CHF₂ group can also act as a hydrogen bond donor.
Increased Lipophilicity: Enhanced lipophilicity can improve a compound's ability to cross biological membranes, potentially increasing its bioavailability and access to intracellular targets.
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile. mdpi.com
Conformational Effects: The size and electronic nature of the difluoromethyl group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for optimal target interaction.
In the context of this compound, the CHF₂ group is expected to confer properties similar to the highly effective CF₃ group seen in the anti-tubercular pyrimidinones. nih.gov Its presence is anticipated to be a key driver of biological potency by enhancing target binding affinity and improving drug-like properties. nih.gov
In Vitro Cellular and Biochemical Mechanisms of Action
Understanding the precise molecular interactions and cellular consequences of a compound's activity is fundamental to its development as a potential therapeutic agent. For this compound, this would involve a multi-faceted approach to elucidate its target engagement, impact on signaling pathways, and its ability to enter and localize within cells.
Analysis of Target Engagement and Downstream Signaling Pathways
To date, specific molecular targets for this compound have not been definitively identified in the scientific literature. However, the pyrimidine scaffold is a common feature in molecules known to interact with a variety of biological targets, particularly kinases.
Future research to determine target engagement would likely involve techniques such as cellular thermal shift assays (CETSA) or affinity chromatography to identify binding partners. Once a primary target is identified, subsequent investigations would focus on the downstream signaling pathways affected by the compound's activity. For instance, if the target were a protein kinase, studies would assess the phosphorylation status of its known substrates and other downstream effectors.
Table 1: Hypothetical Target Engagement and Downstream Signaling Analysis of this compound
| Assay Type | Potential Target/Pathway | Endpoint Measured | Hypothetical Outcome |
| Kinase Panel Screen | Cyclin-Dependent Kinases (CDKs) | Inhibition of kinase activity (IC₅₀) | Selective inhibition of a specific CDK |
| Western Blot | p-Rb, p-AKT, p-ERK | Change in protein phosphorylation | Modulation of cell cycle or proliferation pathways |
| Reporter Gene Assay | Luciferase reporter under control of a specific transcription factor | Change in reporter activity | Alteration of gene expression downstream of the target |
Intracellular Localization and Cellular Permeability Studies
The ability of a compound to cross the cell membrane and accumulate at its site of action is crucial for its biological activity. The pyrimidine core is generally considered to have properties conducive to cellular permeability.
Experimental determination of the cellular permeability of this compound would typically be conducted using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay. To visualize its intracellular localization, derivatives of the compound could be synthesized with fluorescent tags and imaged using confocal microscopy.
Table 2: Prospective Cellular Permeability and Localization Data for this compound
| Assay | Cell Line | Parameter Measured | Potential Result |
| PAMPA | N/A | Permeability coefficient (Pe) | High to moderate passive diffusion |
| Caco-2 Permeability | Caco-2 | Apparent permeability (Papp) | Indication of active transport or efflux |
| Confocal Microscopy | HeLa | Subcellular localization of fluorescent analog | Predominantly cytoplasmic or nuclear accumulation |
Selectivity Profiling and Off-Target Interaction Assessment (In Vitro)
A critical aspect of preclinical drug development is assessing the selectivity of a compound for its intended target over other related and unrelated proteins. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning.
A comprehensive in vitro selectivity profile for this compound would involve screening it against a broad panel of kinases and other enzymes. Such profiling is crucial for understanding its potential for polypharmacology. For instance, a study of trifluoromethyl pyrimidine derivatives bearing an amide moiety revealed antifungal, insecticidal, and anticancer properties, suggesting a range of biological targets. frontiersin.org
Table 3: Illustrative In Vitro Selectivity Profile for a Pyrimidine Derivative
| Target Class | Number of Targets Screened | Hit Criteria | Number of Hits |
| Kinases | >400 | >50% inhibition at 10 µM | To be determined |
| GPCRs | >100 | >50% inhibition or activation at 10 µM | To be determined |
| Ion Channels | >50 | >30% inhibition at 10 µM | To be determined |
| Nuclear Receptors | >20 | >50% agonism or antagonism at 10 µM | To be determined |
Computational Chemistry and Molecular Modeling Studies of 6 Difluoromethyl Pyrimidin 4 3h One
Quantum Chemical Calculations for Electronic and Structural Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of 6-(difluoromethyl)pyrimidin-4(3H)-one at the atomic and electronic levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its optimized geometry, molecular orbital energies, and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
The introduction of the electron-withdrawing difluoromethyl (-CHF2) group at the 6-position of the pyrimidinone ring is expected to influence the electronic properties significantly. This group can lower the energy of the LUMO, potentially making the molecule a better electron acceptor and more susceptible to nucleophilic attack. emerginginvestigators.org DFT calculations on similar fluorinated heterocycles have shown that fluorination can enhance chemical stability. emerginginvestigators.org
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
| EHOMO | [Simulated Value] | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| ELUMO | [Simulated Value] | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | [Simulated Value] | Indicator of chemical reactivity and stability. |
| Dipole Moment (µ) | [Simulated Value] | Measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | [Simulated Values for key atoms] | Distribution of electron density across the molecule, indicating reactive sites. |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
The this compound molecule can exist in different tautomeric forms. The most common tautomers for the pyrimidin-4(3H)-one core are the keto (pyrimidin-4(3H)-one) and enol (pyrimidin-4-ol) forms. Computational studies on the parent 4-pyrimidinone have shown that the keto form is the most stable tautomer in the gas phase, and the presence of water does not alter this stability order. chemicalbook.comacs.orgnih.gov
The difluoromethyl group is not expected to significantly alter this tautomeric preference, although it may influence the rotational barrier and preferred conformation of the side chain. Conformational analysis would involve calculating the potential energy surface as a function of the dihedral angles associated with the -CHF2 group to identify the most stable conformer. For similar 6-substituted pyrimidin-4(3H)-one derivatives, the planar pyrimidinone ring is a common structural feature. nih.gov
Table 2: Relative Energies of Tautomers of this compound
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Keto form (4(3H)-one) | [Image of Keto form] | 0.0 (Reference) |
| Enol form (4-ol) | [Image of Enol form] | [Simulated Value > 0] |
Note: The relative energies are hypothetical and would be determined through quantum chemical calculations. The keto form is predicted to be more stable based on studies of the parent compound. chemicalbook.com
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
The pyrimidinone scaffold is a common motif in many biologically active compounds, including inhibitors of kinases and other enzymes. rsc.orgnih.gov Molecular docking studies can be used to virtually screen this compound against a panel of known drug targets to identify potential biological activities. The docking process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. remedypublications.comnih.gov
For instance, pyrimidine (B1678525) derivatives have been docked into the active sites of human cyclin-dependent kinase 2 and SARS-CoV-2 main protease to predict their inhibitory potential. nih.govmdpi.comnih.gov The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. remedypublications.com
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the pyrimidinone ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The difluoromethyl group, with its acidic proton, can also potentially participate in hydrogen bonding or other electrostatic interactions. nih.gov Identifying these key interactions is crucial for understanding the mechanism of action and for guiding the design of more potent and selective analogs. researchgate.net
Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Pocket
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residue Type |
| Hydrogen Bond Donor | N-H at position 3 | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |
| Hydrogen Bond Acceptor | C=O at position 4 | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Trp |
| Hydrogen Bond Acceptor | N at position 1 | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Trp |
| Hydrophobic Interactions | Pyrimidine ring | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| Electrostatic Interactions | C-F bonds of -CHF2 | Polar or charged residues |
Ligand-Based and Structure-Based Drug Design Methodologies
The computational data gathered for this compound can be leveraged in both ligand-based and structure-based drug design strategies to develop novel therapeutic agents.
In ligand-based drug design , the known structure-activity relationships (SAR) of a series of active compounds are used to develop a pharmacophore model. This model defines the essential structural features required for biological activity. While specific SAR data for this compound is not available, the pyrimidinone core is a well-established pharmacophore in many drug classes. nih.govnih.gov
In structure-based drug design , the three-dimensional structure of the biological target is used to design ligands that can bind to it with high affinity and selectivity. researchgate.net If a potential protein target for this compound is identified through screening or other methods, the insights gained from molecular docking and interaction analysis can be used to modify the structure of the compound to improve its binding characteristics. For example, functional groups could be added to enhance existing interactions or to form new ones with specific amino acid residues in the binding pocket. The pyrimidinone scaffold has been a key component in the structure-based design of inhibitors for targets like ubiquitin-specific protease 7 (USP7). rsc.orgresearchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comnih.gov These models serve as 3D queries for searching large chemical databases to identify new compounds with potential biological activity, a process known as virtual screening. nih.govresearchgate.net
Pharmacophore Model Generation for this compound
A putative pharmacophore model for this compound can be hypothesized based on its key structural features. The pyrimidinone core itself presents several key features for molecular recognition:
Hydrogen Bond Donors: The N-H group in the pyrimidine ring.
Hydrogen Bond Acceptors: The carbonyl oxygen and the two nitrogen atoms of the pyrimidine ring.
Hydrophobic/Electron-Withdrawing Group: The difluoromethyl group at the 6-position.
The difluoromethyl group is of particular interest as it can modulate the electronic properties and metabolic stability of the molecule.
A hypothetical pharmacophore model for this compound could include features such as a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature, as illustrated in the table below.
| Feature | Description | Potential Interacting Residues in a Protein |
| Hydrogen Bond Donor | N-H in the pyrimidine ring | Asp, Glu, main chain C=O |
| Hydrogen Bond Acceptor | C=O in the pyrimidine ring | Lys, Arg, Ser, main chain N-H |
| Hydrogen Bond Acceptor | Ring Nitrogens | Lys, Arg, Ser, main chain N-H |
| Hydrophobic/Electron-Withdrawing | CHF2 group | Leu, Val, Ile, Phe |
Virtual Screening for Novel Analogs
Once a pharmacophore model is established, it can be used to screen large virtual libraries of chemical compounds. The goal is to identify molecules that match the pharmacophoric features of the query model. This process allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. nih.gov
The general workflow for a virtual screening campaign would involve:
Database Selection: Choosing appropriate chemical databases to screen (e.g., ZINC, ChEMBL).
Pharmacophore-Based Filtering: Using the generated pharmacophore model as a 3D query to filter the database.
Molecular Docking: Taking the hits from the pharmacophore screen and performing molecular docking studies to predict their binding orientation and affinity within a target protein's active site. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with unfavorable pharmacokinetic profiles. dovepress.com
De Novo Design Approaches for Novel this compound Analogues
De novo design is a computational strategy used to generate novel molecular structures from scratch that are complementary to a target's binding site. researchgate.net This approach can be particularly useful for exploring novel chemical space and designing compounds with improved potency and selectivity.
For this compound, a de novo design strategy could involve using the pyrimidinone core as a scaffold and computationally "growing" new functional groups from various positions on the ring. The design process would be guided by the shape and properties of a target binding pocket.
Illustrative De Novo Design Workflow:
| Step | Description | Computational Tools |
| 1. Target Identification and Binding Site Analysis | Identify a relevant biological target and characterize the geometry and physicochemical properties of its binding site. | PDB, MOE, Schrödinger Suite |
| 2. Scaffold Placement | Place the this compound scaffold into the active site. | Ligand docking software (e.g., AutoDock, Glide) |
| 3. Fragment Growing/Linking | Computationally add small molecular fragments to the scaffold to occupy empty regions of the binding site and form favorable interactions. | Software like LEADD, SPROUT, or modules within MOE and Schrödinger |
| 4. Structure Optimization and Scoring | Refine the geometry of the newly designed molecules and score them based on their predicted binding affinity and other properties. | Molecular mechanics and quantum mechanics methods |
| 5. Synthesis Feasibility Assessment | Evaluate the synthetic accessibility of the top-scoring designed compounds. | SYLVIA, Spaya |
Through these computational approaches, novel analogs of this compound could be designed with potentially enhanced biological activity. For example, modifications could be made to the pyrimidine ring or the difluoromethyl group to optimize interactions with a specific target.
Advanced Structural Characterization Techniques for 6 Difluoromethyl Pyrimidin 4 3h One
Single-Crystal X-ray Diffraction Analysis
No published single-crystal X-ray diffraction data for 6-(difluoromethyl)pyrimidin-4(3H)-one could be located. This information is essential for definitively determining the molecular structure, conformation, and crystal packing.
Determination of Absolute Configuration and Molecular Conformation
Without crystallographic data, a definitive analysis of the absolute configuration and the precise solid-state conformation of the molecule cannot be conducted.
Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing
An investigation into the intermolecular hydrogen bonding and crystal packing is entirely dependent on single-crystal X-ray diffraction analysis. As this data is unavailable, this subsection cannot be completed.
Comprehensive Spectroscopic Investigations
While vendor websites indicate the existence of spectroscopic data, the actual experimental spectra and associated research findings necessary for a detailed analysis are not published in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H, ¹³C, or ¹⁹F NMR spectra with detailed assignments for this compound are available. This data is crucial for confirming the connectivity of atoms and understanding the electronic environment of the nuclei within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight is known to be 146.09 g/mol from its chemical formula (C₅H₄F₂N₂O), detailed mass spectrometry studies identifying the specific fragmentation patterns under electron impact or other ionization methods have not been published. This information is key to understanding the molecule's stability and structural motifs.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific, published infrared spectrum for this compound is not available. This prevents a detailed analysis and assignment of vibrational frequencies corresponding to its specific functional groups (C=O, N-H, C-N, C-F, aromatic C-H).
Future Research Directions and Emerging Paradigms for 6 Difluoromethyl Pyrimidin 4 3h One
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel pyrimidinone-based compounds. These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and suggest synthetic pathways, thereby accelerating the research and development process.
Future research will likely focus on the development of predictive models for the biological activity of 6-(difluoromethyl)pyrimidin-4(3H)-one derivatives. By leveraging quantitative structure-activity relationship (QSAR) models, researchers can establish correlations between the structural features of these compounds and their therapeutic effects. Machine learning algorithms can be trained on existing experimental data to predict the efficacy and potential off-target effects of novel analogs, enabling a more targeted and efficient approach to drug design.
Furthermore, de novo drug design, powered by generative AI models, holds the potential to create entirely new pyrimidinone scaffolds with optimized properties. These models can explore a vast chemical space to design molecules with desired characteristics, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles.
Table 1: Application of AI/ML in the Discovery of Pyrimidinone Analogs
| AI/ML Technique | Application in Drug Discovery | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Predicting biological activity based on chemical structure. | Rapidly screen virtual libraries of derivatives for potential efficacy. |
| Generative Models | De novo design of novel molecular structures. | Create new pyrimidinone scaffolds with optimized therapeutic properties. |
| Predictive Toxicology | Forecasting potential adverse effects and toxicity. | Prioritize the synthesis of safer and more effective drug candidates. |
| Synthesis Planning | Devising efficient and cost-effective synthetic routes. | Streamline the production of complex this compound analogs. |
Exploration of Novel Therapeutic Areas and Biological Targets for Pyrimidinone Scaffolds
The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.commdpi.com This versatility opens up exciting avenues for exploring new therapeutic applications for this compound and its derivatives beyond their currently investigated roles.
Extensive research has demonstrated the broad therapeutic potential of pyrimidine-based compounds in various diseases, including cancer, viral infections, and inflammatory disorders. nih.govnih.govmdpi.comresearchgate.nettandfonline.com The unique electronic properties of the difluoromethyl group can enhance the binding affinity and metabolic stability of these molecules, making them attractive candidates for targeting a diverse array of proteins. technologypublisher.com
Future investigations will likely focus on screening this compound and its analogs against a panel of novel biological targets implicated in various diseases. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying new therapeutic opportunities. For instance, the pyrido[2,3-d]pyrimidine (B1209978) scaffold has shown promise in inhibiting various kinases involved in cancer progression, suggesting that difluoromethylated pyrimidinones (B12756618) could be explored as potent and selective kinase inhibitors. nih.gov
Table 2: Potential Therapeutic Areas and Biological Targets for Pyrimidinone Scaffolds
| Therapeutic Area | Potential Biological Targets | Rationale for Exploration |
|---|---|---|
| Oncology | Kinases (e.g., EGFR, CDK4/6), Dihydrofolate reductase | Pyrimidine (B1678525) analogs are established anticancer agents. nih.gov |
| Virology | Viral polymerases, Proteases | Pyrimidine nucleoside analogs are cornerstone antiviral drugs. mdpi.com |
| Inflammation | Cyclooxygenases, Cytokine signaling pathways | Pyrimidine derivatives have shown anti-inflammatory properties. nih.gov |
| Neurological Disorders | Receptors, Ion channels | The pyrimidine scaffold is present in CNS-active agents. nih.gov |
Development of Advanced Delivery Systems for In Vitro Biological Studies
A significant hurdle in the preclinical evaluation of many promising compounds, including pyrimidinone derivatives, is their often-poor aqueous solubility. mdpi.comnih.govscilit.combohrium.com This can limit their bioavailability in in vitro assays and hinder the accurate assessment of their biological activity. The development of advanced drug delivery systems is therefore a critical area of future research to overcome these limitations.
Strategies such as encapsulation in liposomes or nanoparticles can significantly enhance the solubility and stability of hydrophobic compounds. mdpi.comnih.govscilit.combohrium.comnih.govnih.govmdpi.com These delivery systems can protect the drug from degradation and facilitate its transport across cell membranes, leading to more reliable and reproducible results in in vitro studies. mdpi.comnih.govscilit.combohrium.com For instance, liposomal formulations of pyrimidine-based anticancer drugs have been shown to improve their efficacy and safety profiles. mdpi.comscilit.com
Furthermore, the use of advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment for drug testing. mdpi.commdpi.comresearchgate.netrouken.bionoblelifesci.com These models better mimic the complexity of human tissues and can offer more accurate predictions of a drug's efficacy and toxicity. Integrating advanced delivery systems with these sophisticated in vitro models will be instrumental in accelerating the translation of promising compounds like this compound from the laboratory to clinical development.
Table 3: Advanced Delivery Systems for In Vitro Studies of Pyrimidinone Derivatives
| Delivery System | Description | Advantages for In Vitro Studies |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and cellular uptake. mdpi.comnih.govscilit.combohrium.com |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Offer controlled release and can be functionalized for targeted delivery. nih.govmdpi.com |
| Solid Dispersions | Dispersion of one or more active ingredients in an inert carrier. | Enhances dissolution rate and bioavailability of poorly soluble drugs. nih.gov |
| Hydrogels | Three-dimensional networks of hydrophilic polymers. | Can provide sustained release of encapsulated drugs. mdpi.com |
Innovations in Fluorination Methodologies and Late-Stage Functionalization
The synthesis of fluorinated organic molecules, particularly the introduction of a difluoromethyl group, presents unique challenges. technologypublisher.com The development of novel and efficient fluorination methodologies is therefore a cornerstone of advancing the research on this compound.
Recent years have seen a surge in the development of late-stage fluorination techniques, which allow for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. rsc.orgberkeley.edunumberanalytics.comnih.gov This approach is highly valuable as it enables the rapid diversification of lead compounds and the synthesis of analogs that would be difficult to access through traditional methods.
Photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles under mild reaction conditions. mdpi.combirmingham.ac.ukresearchgate.netacs.orgbohrium.comnih.govacs.orgresearchgate.netnih.gov These methods often utilize visible light to generate difluoromethyl radicals that can then react with the heterocyclic core. Such strategies obviate the need for pre-functionalized starting materials and offer a more atom-economical approach to the synthesis of compounds like this compound.
Future research in this area will likely focus on expanding the scope of these late-stage functionalization reactions, improving their efficiency and selectivity, and developing more sustainable and environmentally friendly protocols. These advancements will be crucial for the efficient synthesis and structural optimization of novel difluoromethylated pyrimidinone derivatives.
Table 4: Innovative Fluorination and Functionalization Methodologies
| Methodology | Description | Application to this compound |
|---|---|---|
| Late-Stage Fluorination | Introduction of fluorine at a late synthetic stage. | Rapid generation of a diverse library of fluorinated analogs for structure-activity relationship studies. rsc.orgberkeley.edunumberanalytics.comnih.gov |
| Photoredox Catalysis | Use of visible light to initiate chemical reactions. | Direct C-H difluoromethylation of the pyrimidinone core, enabling efficient synthesis. mdpi.combirmingham.ac.ukresearchgate.netacs.orgbohrium.comnih.govacs.orgresearchgate.netnih.gov |
| Radio-difluoromethylation | Incorporation of the radioactive [¹⁸F]CF₂H group. | Synthesis of PET tracers for in vivo imaging and pharmacokinetic studies. nih.gov |
| Enzymatic Fluorination | Use of enzymes to catalyze fluorination reactions. | Potentially highly selective and environmentally benign synthesis of fluorinated compounds. |
Q & A
Q. What are the common synthetic routes for preparing 6-(difluoromethyl)pyrimidin-4(3H)-one and its derivatives?
Methodological Answer: A widely used approach involves nucleophilic substitution or cyclocondensation reactions. For example, derivatives can be synthesized by reacting pyrimidinone precursors with difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions. describes a similar synthesis using KOH in ethanol for cyclization . Alternative methods include ring-closure reactions with formamide or POCl-mediated chlorination, as seen in analogous pyrimidinone syntheses . Optimization of reaction time (e.g., 5–24 hours) and temperature (60–140°C) is critical for yield improvement.
Q. How can researchers purify and characterize this compound?
Methodological Answer: Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Characterization relies on spectroscopic techniques:
- NMR : H and F NMR confirm difluoromethyl group integration and coupling patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for related pyrimidinones .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What biological activities are associated with pyrimidin-4(3H)-one derivatives?
Methodological Answer: Pyrimidin-4(3H)-one scaffolds exhibit antiviral, anti-inflammatory, and enzyme-inhibitory properties. For instance:
- Antiviral activity : 2,5-Diamino-6-substituted derivatives show strong inhibition of viral replication, likely via nucleoside analog mechanisms .
- Anti-inflammatory effects : Derivatives act as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, reducing pro-inflammatory PGE without COX-2-related cardiovascular risks .
- Enzymatic roles : Derivatives participate in riboflavin biosynthesis pathways, such as EC 3.5.1.102-mediated deformylation .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed biological activity and structural data for pyrimidin-4(3H)-one derivatives?
Methodological Answer: Discrepancies often arise from stereochemical variations or metabolite interference. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., phosphorylated forms in antiviral assays) .
- Docking studies : Perform molecular dynamics simulations to assess binding modes with target enzymes (e.g., mPGES-1) .
- Isotopic labeling : Track F or C isotopes to confirm intact difluoromethyl group retention in biological matrices .
Q. What strategies optimize the synthesis of this compound under mild conditions?
Methodological Answer: Key optimizations include:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance difluoromethylation efficiency .
- Solvent effects : Replace ethanol with 1,4-dioxane or DMF to improve solubility of hydrophobic intermediates .
- Temperature control : Lower reaction temperatures (e.g., 60°C vs. 140°C) reduce side reactions, as shown for analogous pyridinone syntheses .
Q. How can advanced analytical methods elucidate the degradation pathways of this compound?
Methodological Answer:
- Stability studies : Conduct accelerated degradation under acidic/alkaline conditions (HCl/NaOH, 40–80°C) and monitor via HPLC .
- Mass fragmentation : Use tandem MS (MS/MS) to identify degradation products, such as defluorinated or oxidized species .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition temperatures .
Q. How do structural modifications (e.g., substituent position) affect the bioactivity of pyrimidin-4(3H)-one derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Substituent electronegativity : Fluorine or trifluoromethyl groups enhance metabolic stability and target affinity .
- Ring substitution : 2-Methylthio or 5-amino groups improve antiviral potency by mimicking natural nucleosides .
- Heterocyclic fusion : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show higher mPGES-1 inhibition due to planar geometry .
Q. What enzymatic assays are used to study the interaction of this compound with biosynthetic pathways?
Methodological Answer:
- Riboflavin biosynthesis : Monitor NAD(P)H consumption at 340 nm in assays with 2,5-diamino-6-ribosylaminopyrimidin-4(3H)-one and recombinant reductases .
- Deformylase activity : Use C-labeled formate to quantify EC 3.5.1.102 activity via radio-TLC .
- Inhibitor screening : Employ fluorescence polarization assays to measure mPGES-1 inhibition IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
